2'-Acetamidobiphenyl-3-carboxylic acid

Descripción

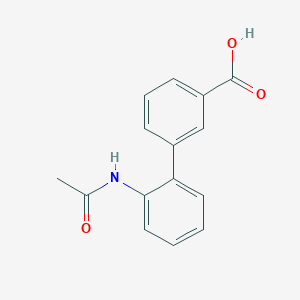

Structure

2D Structure

Propiedades

IUPAC Name |

3-(2-acetamidophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-8-3-2-7-13(14)11-5-4-6-12(9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSKBFJJVRRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602492 | |

| Record name | 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855756-90-0 | |

| Record name | 2'-Acetamido[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acylation Method

One common method involves the acylation of 2'-aminobiphenyl-3-carboxylic acid using acetic anhydride.

- Dissolve 2'-aminobiphenyl-3-carboxylic acid in a suitable solvent such as acetic acid.

- Introduce acetic anhydride to the solution.

- Heat the mixture to reflux for several hours.

- Allow the mixture to cool and then add water to precipitate the product.

- Filter and purify the product through recrystallization.

This method is straightforward and yields a high purity product, making it suitable for laboratory-scale synthesis.

Grignard Reaction

Another approach involves using Grignard reagents with substituted biphenyl derivatives.

- Prepare a Grignard reagent from bromobenzene and magnesium in dry ether.

- React the Grignard reagent with a suitable carboxylic acid derivative to form the desired biphenyl compound.

- The product can then be converted into this compound through subsequent acylation with acetic anhydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Process Optimization

Continuous Flow Reactors: These systems allow for better control over reaction conditions, leading to improved yield and reduced by-product formation.

Purification Techniques: Advanced purification methods such as chromatography and crystallization are employed to ensure high-quality products.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Advantages | Disadvantages |

|---|---|---|

| Acylation | Simple procedure, high yield | Limited to specific starting materials |

| Grignard Reaction | Versatile, allows for various substituents | Requires careful handling of reagents |

| Industrial Production | Scalable, optimized for high purity | More complex setup and higher costs |

Research Findings

Recent studies have focused on optimizing these synthetic routes to enhance efficiency and reduce environmental impact. For example:

Análisis De Reacciones Químicas

Types of Reactions: 2’-Acetamidobiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The acetamido group can be reduced to an amine under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the acetamido group.

Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of 2’-aminobiphenyl-3-carboxylic acid.

Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Eltrombopag : One of the most notable applications of 2'-Acetamidobiphenyl-3-carboxylic acid is its role as an intermediate in the synthesis of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is used for treating thrombocytopenia, particularly in patients with chronic immune thrombocytopenic purpura who have not responded adequately to other treatments. The compound's structure allows it to effectively stimulate platelet production, making it a critical drug for managing low platelet counts .

Mechanism of Action : Eltrombopag works by mimicking the action of thrombopoietin, leading to increased megakaryocyte production and subsequent platelet release from the bone marrow. This mechanism is vital for patients suffering from conditions that lead to low platelet levels .

Organic Synthesis Applications

Amide Formation : this compound can be used in organic synthesis for the formation of amides. Recent studies have demonstrated efficient methods for synthesizing amides from carboxylic acids and amines using boron-based catalysts. This process highlights the compound's utility in creating complex organic molecules .

Data Table: Summary of Applications

| Application Area | Compound/Drug Name | Description |

|---|---|---|

| Pharmaceutical | Eltrombopag | Thrombopoietin receptor agonist used for treating thrombocytopenia. |

| Organic Synthesis | Various Amides | Used as an intermediate in synthesizing amides through direct amidation reactions. |

Case Studies

Case Study 1: Eltrombopag in Clinical Use

In clinical settings, eltrombopag has been evaluated for its efficacy in increasing platelet counts in patients with chronic immune thrombocytopenic purpura. Studies have shown that patients receiving eltrombopag treatment experienced significant increases in platelet counts compared to those receiving placebo, demonstrating the effectiveness of this compound-derived therapies .

Case Study 2: Synthesis of Amides

Research has focused on optimizing the amidation process using this compound as a starting material. The application of boron-based catalysts has been shown to enhance reaction yields significantly, allowing for the efficient production of various amide compounds that are valuable in pharmaceutical development .

Mecanismo De Acción

The mechanism of action of 2’-Acetamidobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme function and signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural analogs of 2'-acetamidobiphenyl-3-carboxylic acid are primarily positional isomers differing in the placement of the acetamido group on the biphenyl ring. Key compounds for comparison include:

Table 1: Structural and Commercial Comparison of Acetamidobiphenyl Carboxylic Acid Derivatives

Key Differences and Implications

Synthetic Accessibility :

- The 2'- and 4'-isomers are more commercially prevalent than the 3'-isomer, suggesting easier synthetic routes or higher demand . The 3'-isomer’s higher price per milligram (12.6元/mg vs. 19.2元/mg for 25mg of the 2'-isomer) may reflect challenges in regioselective synthesis or purification.

Industrial Applications :

- The 2'- and 4'-isomers are listed by TRC as intermediates for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) . The 3'-isomer’s scarcity in commercial catalogs suggests niche applications or ongoing research into its utility.

Actividad Biológica

2'-Acetamidobiphenyl-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, highlighting antimicrobial, anti-inflammatory, and other pharmacological properties supported by various studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an acetamido group and a carboxylic acid group, which are crucial for its interaction with biological molecules. The ability of the acetamido group to form hydrogen bonds enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Hydrogen Bonding : The acetamido group can form hydrogen bonds with target proteins, influencing their activity.

- Ionic Interactions : The carboxylic acid group may participate in ionic interactions with positively charged residues in proteins, modulating their function.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested using the disk diffusion method, revealing significant zones of inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating strong antimicrobial activity.

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of the compound. Using a lipopolysaccharide (LPS)-induced inflammation model in murine macrophages, researchers found that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly. This reduction suggests that the compound may be effective in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against gram-positive and negative bacteria |

| 3'-Acetamidobiphenyl-3-carboxylic acid | Moderate | Low | Similar structure but less potent |

| 4'-Acetamidobiphenyl-3-carboxylic acid | Low | Moderate | Different positioning affects activity |

Q & A

Basic Questions

Q. What are the common synthetic routes for 2'-Acetamidobiphenyl-3-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling reactions between substituted biphenyl precursors and acetamide derivatives. For example, intermediates like 3-acetamido-6-methoxypyridine-2-carboxylic acid (CAS 856835-28-4) can be synthesized via nucleophilic substitution or amidation reactions, followed by deprotection and carboxylation steps . Characterization of intermediates often employs -NMR and -NMR to verify regioselectivity, mass spectrometry (MS) for molecular weight confirmation, and IR spectroscopy to track functional groups (e.g., acetamide C=O stretching at ~1650 cm) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive structural confirmation, including bond lengths, angles, and hydrogen bonding patterns. Tools like SHELXL (from the SHELX suite) are widely used for refinement, particularly for resolving ambiguities in biphenyl torsional angles .

- NMR spectroscopy : -NMR identifies aromatic proton splitting patterns (e.g., meta/para substitution), while -NMR confirms carboxyl and acetamide carbonyl signals.

- IR spectroscopy : Validates carboxylic acid O-H stretches (~2500–3000 cm) and acetamide C=O stretches .

Q. How is purity assessed for this compound in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying purity. Differential scanning calorimetry (DSC) can detect polymorphic impurities by analyzing melting point deviations. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the crystal structure of this compound?

- Methodological Answer : Discrepancies often arise from torsional flexibility in the biphenyl moiety or hydrogen bonding networks. A two-pronged approach is advised:

Refinement with SHELXL : Adjust weighting schemes and restraints to better fit experimental data, especially for disordered regions .

DFT calculations : Compare experimental bond angles/distances with density functional theory (DFT)-optimized geometries. Software like Gaussian or ORCA can model intermolecular interactions (e.g., π-π stacking) that influence packing .

Q. What methodological approaches optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in biphenyl formation.

- Protecting group strategy : Use tert-butoxycarbonyl (Boc) for the acetamide group to prevent side reactions during carboxylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene facilitates recrystallization of the final product .

Q. How can mechanistic studies elucidate the role of this compound in supramolecular assemblies?

- Methodological Answer :

- Isotopic labeling : Introduce or isotopes at key positions (e.g., acetamide or carboxyl groups) to track hydrogen bonding via NMR or neutron diffraction .

- Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to measure binding constants with host molecules (e.g., cyclodextrins).

- Kinetic profiling : Monitor self-assembly rates under varying pH/temperature conditions to identify aggregation pathways .

Q. What strategies address discrepancies in solubility data for this compound across different studies?

- Methodological Answer :

- Standardized protocols : Ensure consistent temperature (e.g., 25°C) and solvent pre-saturation.

- Dynamic light scattering (DLS) : Detect nanoaggregates that may falsely reduce measured solubility.

- Co-solvent systems : Use ethanol-water mixtures to enhance solubility while maintaining structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.